molecular formula C14H14O B8297956 alpha-Allyl-2-naphthalenemethanol

alpha-Allyl-2-naphthalenemethanol

Cat. No. B8297956
M. Wt: 198.26 g/mol
InChI Key: GHJVRHSWROEZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Allyl-2-naphthalenemethanol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Allyl-2-naphthalenemethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Allyl-2-naphthalenemethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-naphthalen-2-ylbut-3-en-1-ol

InChI

InChI=1S/C14H14O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h2-4,6-10,14-15H,1,5H2

InChI Key

GHJVRHSWROEZKR-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.28 g of magnesium are treated with an iodine crystal and covered with absolute diethyl ether. The reaction is started by the addition of 2 g of allyl bromide. A mixture of 19.78 g of allyl bromide and 15.62 g of 2-naphthaldehyde in absolute diethyl ether is then added dropwise to maintain the mixture at reflux. After the addition is completed, the mixture is left to stir at room temperature overnight. The mixture is poured into an ice - 2 N hydrochloric acid solution and extracted three times with ether. The ether extracts are washed with water and saturated sodium chloride solution, dried over sodium sulfate and evaporated to yield 1-(2-naphthyl)-3-buten-1-ol which can be used without further purification for the reaction with cyclopropane carboxylic acid chloride in the process of Example 2. The resulting product is cyclopropane carboxylic acid 1-(2-naphthyl)-3-butenyl ester, m.p. 35°-39° C.
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
19.78 g
Type
reactant
Reaction Step Three
Quantity
15.62 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.